Limitation Statement: Absence of Direct Comparative Bioactivity Data for the Target Compound
A systematic search of the non-prohibited primary literature, authoritative databases (PubMed, BindingDB), and patent repositories was conducted for quantitative head-to-head or cross-study comparable bioactivity data on 2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid (CAS 124340-96-1) versus its closest analogs. This search did not yield direct quantitative IC50, Ki, Kd, or cellular potency data for the target compound from permissible, verifiable sources. The structurally closest analog with robust quantitative data is the corresponding 4-carboxamide (CHEMBL334357 / BDBM50093361), which exhibits a Ki of 5.80 nM against human PARP-1 [1]. However, the replacement of the carboxylic acid with a primary amide introduces significant changes in hydrogen-bonding capacity and geometry, precluding direct extrapolation. Other benzimidazole-4-carboxylic acid derivatives with different 2-aryl substituents show 5-HT3 receptor Ki values in the low nanomolar range , but the presence of the 4-(dimethylamino)phenyl group in the target compound is expected to alter this activity profile. Without direct comparative data, the differentiation of CAS 124340-96-1 rests primarily on its distinct synthetic utility as a carboxylic acid intermediate rather than on any demonstrated superiority in a biological assay.
| Evidence Dimension | PARP-1 inhibition (Ki) |
|---|---|
| Target Compound Data | No quantitative data available from permissible sources |
| Comparator Or Baseline | 2-(4-Dimethylamino-phenyl)-1H-benzoimidazole-4-carboxylic acid amide (CHEMBL334357); Ki = 5.80 nM |
| Quantified Difference | Not calculable |
| Conditions | In vitro inhibition of human full-length PARP protein (BindingDB, curated from J. Med. Chem. 2000) |
Why This Matters
Procurement decisions for this compound should be driven by its role as a specific synthetic intermediate; users requiring pre-validated PARP-1 or 5-HT3 potency must rely on the corresponding carboxamide or other substituted analogs for which quantitative target engagement data exist.
- [1] BindingDB Entry for BDBM50093361 (2-(4-Dimethylamino-phenyl)-1H-benzoimidazole-4-carboxylic acid amide), Ki = 5.80 nM against human PARP-1. View Source
